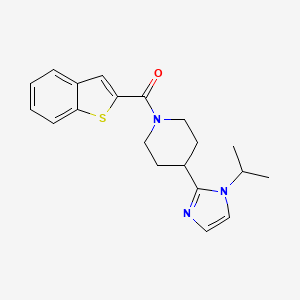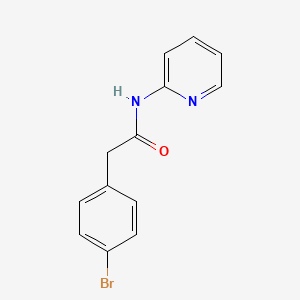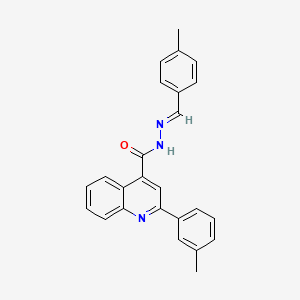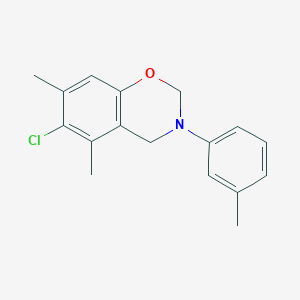![molecular formula C12H17N5O3S B5567969 5,6,7-trimethyl-2-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5567969.png)
5,6,7-trimethyl-2-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives involves efficient solid-phase or one-pot methodologies. For instance, Prajapati et al. (2014) described an efficient solid-phase one-port synthesis of triazolo[1,5-a]pyrimidine derivatives from 4-(4-aminophenyl)morpholin-3-one, showcasing its promising antimicrobial activities against various bacterial and fungal strains (Prajapati, Vilapara, & Naliapara, 2014).
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been elucidated using X-ray diffraction and various spectroscopic techniques. Lahmidi et al. (2019) synthesized a novel derivative, characterizing its structure through XRD, NMR, and IR spectroscopy. The geometrical parameters and spectral data were further compared with DFT calculations, offering insights into the compound's electronic structure and intermolecular interactions (Lahmidi et al., 2019).
Chemical Reactions and Properties
[1,2,4]Triazolo[1,5-a]pyrimidines participate in a variety of chemical reactions, leading to the formation of novel derivatives with potential biological activities. For instance, an efficient three-component one-pot synthesis approach has been developed for the preparation of 5-amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles, demonstrating the compound's versatility in organic synthesis (Ablajan et al., 2012).
科学的研究の応用
Synthesis of Antihypertensive Agents
A series of 1,2,4-triazolo[1,5-a]pyrimidines, related in structure to the compound , have been synthesized and tested for their antihypertensive activity. These compounds, bearing morpholine, piperidine, or piperazine moieties, showed promising activity, highlighting their potential as antihypertensive agents (S. M. Bayomi et al., 1999).
Antimicrobial Applications
Novel triazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains. Some of these compounds have shown significant activity, suggesting their potential as antimicrobial agents (Devang R. Prajapati et al., 2014).
Supramolecular Chemistry
Derivatives of pyrimidine have been investigated for their ability to form hydrogen-bonded supramolecular assemblies. These compounds have been used to study the formation of 2D and 3D networks through extensive hydrogen bonding, demonstrating their utility in the field of supramolecular chemistry (M. Fonari et al., 2004).
Anticancer Research
Triazolo[1,5-a]pyrimidine derivatives have been synthesized and shown to possess potent antitumor activity against various cancer cell lines. These compounds have been found to induce cell cycle arrest and affect cell morphology and microtubule networks, indicating their potential as anticancer agents (Fang Yang et al., 2019).
Drug Design and Development
The synthesis and evaluation of morpholine-based heterocycles for their antitumor activity have been reported. Some of these compounds exhibited promising activity against cancer cell lines, underscoring their potential in drug design and development (Zeinab A. Muhammad et al., 2017).
作用機序
特性
IUPAC Name |
4-[(5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3S/c1-8-9(2)13-11-14-12(15-17(11)10(8)3)21(18,19)16-4-6-20-7-5-16/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYNQMSLQBYDRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC(=N2)S(=O)(=O)N3CCOCC3)N=C1C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5,6,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyethyl)-N-(1,3-thiazol-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5567908.png)
![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-3-thienyl)acetamide](/img/structure/B5567913.png)


![2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-3-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-1,4-dioxane](/img/structure/B5567948.png)

![N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567975.png)

![methyl 2-[3,4-bis(benzyloxy)benzylidene]hydrazinecarboxylate](/img/structure/B5567982.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5567991.png)
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-methylisoxazol-5-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568000.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568012.png)
![3-isopropyl-N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568017.png)